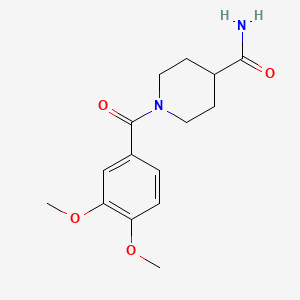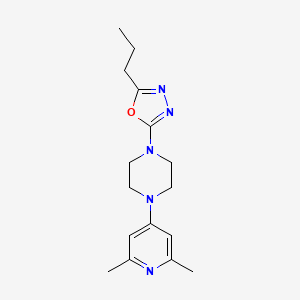![molecular formula C20H19NO3 B5680576 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5680576.png)
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione
Descripción general
Descripción
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione, also known as BHQ or Black Hole Quencher, is a fluorescent quencher used in molecular biology and biochemistry research. BHQ is widely used in the development of oligonucleotide probes, biosensors, and other molecular detection systems.
Mecanismo De Acción
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione acts as a quencher by absorbing the energy from the excited state of a fluorophore, thereby reducing its fluorescence intensity. This compound has a high extinction coefficient, which allows it to efficiently quench the fluorescence of nearby fluorophores. This property makes this compound an ideal quencher for FRET assays and other molecular detection systems.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects. It is an inert compound that is used solely for research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione has several advantages in lab experiments. It has a high extinction coefficient and low fluorescence quantum yield, which makes it an efficient quencher. This compound is also stable and does not degrade over time. However, this compound has some limitations. It has a narrow absorption spectrum, which limits its use in certain applications. This compound also has a relatively low quenching efficiency compared to other quenchers.
Direcciones Futuras
There are several future directions for the use of 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione in research. One potential application is in the development of biosensors for the detection of pathogens and other biomolecules. This compound could also be used in the development of new FRET assays for the detection of protein-protein interactions. Additionally, the synthesis of new this compound derivatives with improved properties could lead to new applications in molecular detection and imaging.
Conclusion
In conclusion, this compound is a widely used fluorescent quencher in molecular biology and biochemistry research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has several advantages in lab experiments, and its use in research is expected to continue to grow in the future.
Aplicaciones Científicas De Investigación
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione is widely used in molecular biology and biochemistry research. It is used as a quencher in the development of oligonucleotide probes, biosensors, and other molecular detection systems. This compound is also used in fluorescence resonance energy transfer (FRET) assays to detect DNA and RNA interactions.
Propiedades
IUPAC Name |
2-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-21(4-2)14-10-9-13(18(22)12-14)11-17-19(23)15-7-5-6-8-16(15)20(17)24/h5-12,22H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALYXCMTVLMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5680499.png)


![3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5680519.png)
![5-cyclopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5680526.png)
![N-(4-fluorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680527.png)


![2-(2-methoxyethyl)-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680550.png)
![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine](/img/structure/B5680557.png)

![2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5680580.png)
![2-(2-methoxyethyl)-8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5680592.png)
![1'-(3-furoyl)-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5680600.png)